molecular formula C12H11ClF3NO2 B6293440 (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone CAS No. 2379322-46-8

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No. B6293440
CAS RN: 2379322-46-8
M. Wt: 293.67 g/mol
InChI Key: LVIVFPMOPJDKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11ClF3NO2 . It has a molecular weight of 293.67 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 206 °C, a density of 1.489 g/mL at 25 °C, and a refractive index of n20/D 1.498 . It is slightly soluble in chloroform and dichloromethane .

Scientific Research Applications

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of scientific applications, including use in the synthesis of organic compounds, in the study of biochemical and physiological processes, and as a reagent in the synthesis of drugs and other pharmaceuticals. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.

Mechanism of Action

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone acts as a catalyst in the Grignard reaction, facilitating the formation of an alcohol from an organomagnesium halide and an aldehyde or ketone. In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde or ketone. This results in the formation of a new carbon-carbon bond, and the formation of an alcohol.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-irritating when used in laboratory experiments. It has been shown to have no effect on the biochemical or physiological processes of the body, and has no known side effects.

Advantages and Limitations for Lab Experiments

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is a versatile compound that is widely used in the synthesis of organic compounds, and has a wide range of scientific applications. It is relatively easy to synthesize and is non-toxic and non-irritating, making it suitable for use in laboratory experiments. However, it is a volatile liquid and must be handled with care, as it can cause irritation to the skin and eyes.

Future Directions

In the future, (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone could be used in the synthesis of various polymers and pharmaceuticals, as well as in the study of biochemical and physiological processes. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, further research could be done to explore the potential applications of this compound in the field of medicine, such as in the development of new drugs and treatments.

Synthesis Methods

(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is synthesized through a process known as the Grignard reaction. This involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alcohol. The Grignard reagent used in this case is 2-chloro-6-(trifluoromethyl)phenyl)magnesium bromide, which is reacted with morpholino)methanone in the presence of a catalytic amount of copper(I) iodide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to a temperature of 60-80°C.

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIVFPMOPJDKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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